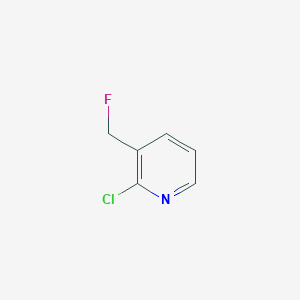

2-Chloro-3-(fluoromethyl)pyridine

説明

特性

CAS番号 |

865663-97-4 |

|---|---|

分子式 |

C6H5ClFN |

分子量 |

145.56 g/mol |

IUPAC名 |

2-chloro-3-(fluoromethyl)pyridine |

InChI |

InChI=1S/C6H5ClFN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2 |

InChIキー |

NNQYAHAIOMWJDL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)Cl)CF |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: 2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1)

[1]

Part 1: Critical Note on Chemical Identity

65753-47-12-Chloro-3-(trifluoromethyl)pyridineTo ensure scientific integrity and safety (E-E-A-T), this guide focuses exclusively on the compound registered under CAS 65753-47-1 (2-Chloro-3-(trifluoromethyl)pyridine). If your research specifically requires the monofluoromethyl analog, please verify the CAS, as the synthesis and reactivity profiles differ substantially.

Part 2: Executive Summary

2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1) is a high-value heterocyclic building block used extensively in the synthesis of next-generation agrochemicals and pharmaceuticals. Its structural utility stems from the ortho-halo effect : the electron-withdrawing trifluoromethyl group at the C3 position activates the chlorine atom at C2, making it highly susceptible to Nucleophilic Aromatic Substitution (

This guide details the synthesis, physical properties, and application logic of CAS 65753-47-1, providing a self-validating protocol for its preparation and downstream utilization.

Part 3: Chemical Identity & Physical Properties[2][3]

The following data aggregates validated experimental values.

| Property | Specification |

| IUPAC Name | 2-Chloro-3-(trifluoromethyl)pyridine |

| CAS Number | 65753-47-1 |

| Molecular Formula | |

| Molecular Weight | 181.54 g/mol |

| Appearance | White to off-white crystalline solid (low melting) |

| Melting Point | 36–40 °C |

| Boiling Point | 171.6 °C (at 760 mmHg) |

| Density | 1.416 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Flash Point | 57.6 °C |

| Hazards | Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal) |

Part 4: Synthetic Architecture

The industrial standard for synthesizing CAS 65753-47-1 involves the N-oxide activation route . Direct chlorination of 3-(trifluoromethyl)pyridine is often regioselective for the 2-position but requires activation to overcome the electron-deficient nature of the pyridine ring.

4.1. Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of 2-Chloro-3-(trifluoromethyl)pyridine via N-oxide activation.

4.2. Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine from 3-(trifluoromethyl)pyridine.

Step 1: N-Oxidation

-

Reagents: Dissolve 3-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane (DCM). Add Urea-Hydrogen Peroxide complex (UHP, 2.5 eq).

-

Catalyst: Add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise at 0 °C. Note: TFAA activates the peroxide species.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Polar solvent system required).

-

Workup: Quench with aqueous sodium bisulfite (to destroy excess peroxide). Extract with DCM. Dry over

and concentrate. -

Result: 3-(trifluoromethyl)pyridine N-oxide (Solid).

Step 2: Chlorination (The Vilsmeier-Haack Type Transformation)

-

Setup: Place the N-oxide (1.0 eq) in a round-bottom flask under inert atmosphere (

). -

Reagent: Add Phosphorus Oxychloride (

, 5.0 eq) cautiously. -

Reaction: Heat to reflux (approx. 105 °C) for 3–5 hours.

-

Quenching (Critical Safety Step): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring. Warning: Exothermic hydrolysis of excess

. -

Isolation: Neutralize with

or -

Purification: Distillation under reduced pressure or recrystallization from hexanes (if solid).

Part 5: Reactivity Profile & Applications

The 2-chloro position is the "warhead" of this molecule. The adjacent electron-withdrawing

5.1. Divergent Reactivity Diagram

Figure 2: Primary reactivity pathways utilized in drug and agrochemical discovery.

5.2. Key Applications

-

Agrochemicals:

-

Used as a key intermediate for sulfonylurea herbicides (e.g., Flazasulfuron ). The pyridine ring provides metabolic stability in plants while the

group enhances lipophilicity and membrane permeability.

-

-

Pharmaceuticals:

-

P2X7 Receptor Antagonists: The 2-substituted-3-trifluoromethylpyridine motif is a bioisostere for other aromatic rings, often improving potency and metabolic half-life in pain management drugs.

-

TRPV1 Antagonists: Used in the synthesis of vanilloid receptor antagonists for analgesic applications.

-

Part 6: Safety & Handling (MSDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

Handling Protocol:

-

Always handle in a chemical fume hood.

-

Wear chemically resistant gloves (Nitrile/Neoprene) and a face shield.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas if possible to prevent hydrolysis over long periods.

-

Part 7: References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 589833, 2-Chloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Google Patents. (2014). US8691997B2: Processes for producing 2-chloro-3-trifluoromethylpyridine. Retrieved from

Sources

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 4. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(fluoromethyl)pyridine

Foreword: In the landscape of modern drug discovery and agrochemical development, the strategic introduction of fluorine into heterocyclic scaffolds is a proven strategy for modulating molecular properties. The fluoromethyl group, in particular, offers a nuanced alternative to the more common trifluoromethyl substituent, providing unique steric and electronic profiles. 2-Chloro-3-(fluoromethyl)pyridine is an exemplar of such a building block, presenting a synthetically versatile chassis for the creation of novel, high-value molecules. A granular understanding of its physicochemical characteristics is not merely an academic exercise; it is the foundational data upon which robust process development, predictable reaction kinetics, and rational molecular design are built. This guide provides a comprehensive, field-tested examination of these core properties, emphasizing the causality behind analytical method selection and data interpretation.

Molecular Identity and Structural Verification

The first principle in the characterization of any chemical entity is the unambiguous confirmation of its structure and molecular formula. 2-Chloro-3-(fluoromethyl)pyridine possesses a pyridine core, substituted at the 2-position with a chloro group and at the 3-position with a fluoromethyl group. This specific arrangement dictates its reactivity, polarity, and potential for intermolecular interactions.

-

IUPAC Name: 2-Chloro-3-(fluoromethyl)pyridine

-

Molecular Formula: C₆H₅ClFN

-

Molecular Weight: 145.57 g/mol

-

CAS Number: 124357-41-9

Protocol: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Rationale: HRMS is the gold standard for confirming the elemental composition of a molecule. Unlike unit-resolution mass spectrometry, its high accuracy (typically <5 ppm) allows for the differentiation between molecular formulas that are nominally identical in mass. For a novel or specialty chemical, this is a non-negotiable validation step. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, providing a clear [M+H]⁺ peak for analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade acetonitrile. Dilute this stock 1:100 with acetonitrile/water (50:50 v/v) containing 0.1% formic acid to create a final concentration of 10 µg/mL. The formic acid aids in the protonation of the pyridine nitrogen.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Instrument Parameters (Typical):

-

Ionization Mode: Positive (ESI+)

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂) Flow: 8 L/min

-

Desolvation Temperature: 300 °C

-

Mass Range: m/z 50-500

-

Acquisition Mode: Centroid

-

-

Data Analysis:

-

Calculate the theoretical exact mass for the protonated molecule, [C₆H₅ClFN + H]⁺.

-

Identify the corresponding peak in the acquired spectrum.

-

Self-Validation: The measured mass must be within 5 ppm of the theoretical mass to confirm the elemental formula.

-

Expected Result:

-

Theoretical [M+H]⁺: 146.0171

-

Acceptable Measured Range (±5 ppm): 146.0164 - 146.0178

Protocol: Multinuclear NMR Spectroscopy for Structural Isomer Confirmation

Expertise & Rationale: While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms how they are connected. For a substituted pyridine, it is critical to confirm the positional isomerism. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete and unambiguous picture of the molecular skeleton.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR (400 MHz or greater):

-

Observe the three distinct aromatic protons of the pyridine ring. Their splitting patterns (doublets, doublets of doublets) and coupling constants will be characteristic of the 2,3-substitution pattern.

-

A key diagnostic signal will be a doublet in the aliphatic region (~5.5-5.8 ppm) corresponding to the methylene protons (CH₂F). The large coupling constant (~47-50 Hz) is due to the two-bond coupling to the fluorine atom (²JHF).

-

-

¹³C NMR (100 MHz or greater):

-

Observe the six distinct carbon signals.

-

The carbon of the fluoromethyl group will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 170-180 Hz.

-

The aromatic carbons adjacent to the fluoromethyl group will also show smaller C-F couplings.

-

-

¹⁹F NMR (376 MHz or greater):

-

A single fluorine environment is expected.

-

This signal will appear as a triplet due to coupling with the two adjacent methylene protons (²JHF), confirming the -CH₂F moiety.

-

Core Physicochemical Properties

These fundamental properties are critical for process chemistry, formulation development, and preliminary safety assessment.

Summary of Physicochemical Data

| Property | Value | Experimental Method Rationale |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 36-40 °C[1] | Differential Scanning Calorimetry (DSC) provides a precise melt onset and peak. |

| Boiling Point | 166-168 °C[2] | Determined at atmospheric pressure via distillation; crucial for purification design. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethyl acetate, n-butanol, 2-propanol).[2][3] | Gravimetric analysis in various solvents at controlled temperatures provides quantitative data for reaction and formulation solvent selection. |

| pKa (pyridinium ion) | Estimated: 2.5 - 3.5 | Potentiometric or UV-spectrophotometric titration. Essential for predicting ionization state in physiological or reaction media. |

Protocol: pKa Determination via Potentiometric Titration

Expertise & Rationale: The pKa of the conjugate acid of the pyridine nitrogen is a critical parameter that dictates the molecule's charge state at a given pH. This influences its solubility, lipophilicity, and ability to interact with biological targets.[4][5] Potentiometric titration is a direct and reliable method for its determination.[6][7]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water to create a solution of known molarity (e.g., 0.01 M). A co-solvent like methanol may be required if aqueous solubility is low, but its concentration should be minimized and reported.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot pH versus the volume of HCl added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Analytical and Chromatographic Profile

Purity is not an absolute; it is defined by the analytical method used to measure it. For drug development and chemical synthesis, a robust chromatographic method is essential.

Protocol: Purity Determination by Gas Chromatography (GC-MS)

Expertise & Rationale: Gas chromatography is ideally suited for analyzing volatile and thermally stable small molecules like 2-Chloro-3-(fluoromethyl)pyridine. Coupling it with a Mass Spectrometry (MS) detector provides both quantitative purity information (from the Flame Ionization Detector or total ion chromatogram) and qualitative identification of any impurities.[8][9][10]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

-

GC Conditions (Typical):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-5ms or equivalent). This phase separates compounds primarily by boiling point.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature 70 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). This program ensures good separation of potential volatile impurities from the main analyte.

-

Injection: 1 µL, split mode (e.g., 50:1 split ratio).

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-350.

-

-

Data Analysis & Self-Validation:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.

-

The mass spectrum of the main peak must be consistent with the structure of 2-Chloro-3-(fluoromethyl)pyridine.

-

Any impurity peaks should be examined to identify potential starting materials, by-products, or degradation products.

-

Visualized Workflows

Comprehensive Analytical Characterization Workflow

Caption: A logical workflow demonstrating how multiple analytical techniques converge to fully validate the chemical entity.

pKa Determination Logic

Caption: Step-wise logical process for determining pKa via potentiometric titration.

References

-

PubChem. (n.d.). 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

-

Pure Synth. (n.d.). 2-Chloro-3-Nitro-5-(Trifluoromethyl)Pyridine 98.0%(GC). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

-

Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Retrieved from [Link]

-

MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. Retrieved from [Link]

-

ResearchGate. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved from [Link]

-

SciSpace. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Retrieved from [Link]

-

PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Pak. J. Pharm. Sci. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine, 97%, Thermo Scientific. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-3-(trichloromethyl)pyridine. Retrieved from [Link]

Sources

- 1. 2-氯-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-3-(trifluoromethyl)pyridine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Strategic Synthesis of 2-Chloro-3-(fluoromethyl)pyridine: A Modular Approach from 3-Picoline

Executive Summary

Target Molecule: 2-Chloro-3-(fluoromethyl)pyridine CAS Registry Number: (Derivative of 3-picoline, specific CAS varies by salt form) Primary Application: Pharmacophore installation in medicinal chemistry (e.g., P2X3 antagonists, agrochemical actives).[1][2]

This technical guide outlines a high-fidelity synthetic route for 2-Chloro-3-(fluoromethyl)pyridine starting from 3-picoline . Unlike generic preparations, this protocol addresses the three critical challenges inherent to this scaffold:

-

Regiocontrol: Directing chlorination specifically to the C2 position over the thermodynamically competitive C6 position.

-

Radical Selectivity: Mono-bromination of the benzylic methyl group without over-functionalization.

-

Fluorine Lability: Installing the fluorine atom while preventing hydrolytic defluorination during workup.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on a "Functionalize-Then-Fluorinate" strategy. Direct fluorination of the methyl group is kinetically difficult and lacks selectivity. Therefore, we utilize a Wohl-Ziegler pivot, converting a methyl group to a bromomethyl group, which serves as the leaving group for a nucleophilic fluorination (Halex reaction).

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the conversion of the C-H bond to C-F via N-oxide activation and radical bromination.

Part 2: Detailed Experimental Protocols

Phase 1: Scaffold Construction (Regioselective Chlorination)

Objective: Synthesize 2-chloro-3-methylpyridine.[3] Challenge: 3-picoline is electron-deficient; direct electrophilic chlorination is difficult. We must activate the ring via N-oxidation, then utilize the Reissert-Henze mechanism to install chlorine at the alpha position.

Step 1.1: N-Oxidation

-

Reagents: 3-Picoline, 30% Hydrogen Peroxide (

), Acetic Acid. -

Mechanism: Electrophilic attack on the pyridine nitrogen.

Protocol:

-

Dissolve 3-picoline (1.0 eq) in glacial acetic acid (5 vol).

-

Add 30%

(1.5 eq) dropwise at room temperature. -

Heat to 70–80°C for 12 hours. Monitor via TLC (MeOH:DCM 1:9). The N-oxide is significantly more polar.

-

Workup: Quench excess peroxide with sodium sulfite. Concentrate under vacuum to remove acetic acid. Basify with

and extract with DCM.

Step 1.2: Chlorination via Rearrangement

-

Reagents: 3-Picoline N-oxide, Phosphoryl chloride (

), Triethylamine ( -

Critical Process Parameter (CPP): Temperature control. The reaction is violently exothermic.

Protocol:

-

Dissolve 3-picoline N-oxide (1.0 eq) in anhydrous DCM or Toluene.

-

Cool to 0°C . Add

(1.2 eq) to scavenge HCl. -

Add

(1.2 eq) dropwise, maintaining internal temp < 10°C. -

Allow to warm to RT, then reflux for 3 hours.

-

Purification: The crude mixture will contain the desired 2-chloro isomer and the unwanted 6-chloro isomer (approx. 4:1 ratio).

-

Separation: Fractional distillation is required. 2-chloro-3-methylpyridine boils at ~192°C, while the 6-chloro isomer boils slightly lower.

-

Expert Insight: In industrial settings, the unwanted 6-chloro isomer can be subjected to hydrodechlorination (Pd/C,

) to regenerate 3-picoline for recycling, maximizing atom economy [1].

Phase 2: Side-Chain Activation (Wohl-Ziegler Bromination)

Objective: Synthesize 2-chloro-3-(bromomethyl)pyridine. Challenge: Preventing dibromination (gem-dibromide formation).

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst),

-Trifluorotoluene (PhCF3) or Acetonitrile ( -

Green Chemistry Note: Avoid

(classic solvent) due to toxicity. PhCF3 is a superior, high-boiling radical solvent.

Protocol:

-

Suspend 2-chloro-3-methylpyridine (1.0 eq) and NBS (1.05 eq) in PhCF3 (10 vol).

-

Degas the solution (sparge with Argon for 15 min) to remove oxygen, which inhibits radical propagation.

-

Add AIBN (0.05 eq).

-

Heat to reflux (102°C) .

-

Endpoint: The reaction is complete when the dense NBS solid disappears and low-density succinimide floats to the top.[4][5]

-

Workup: Filter off succinimide while hot. Concentrate filtrate.

-

Crystallization: Recrystallize from Hexane/EtOAc to remove traces of dibromo-impurity.

Phase 3: Nucleophilic Fluorination (Halex Reaction)

Objective: Synthesize 2-chloro-3-(fluoromethyl)pyridine.[6] Challenge: Fluoride ion hydration. "Wet" fluoride acts as a base, leading to elimination or hydroxylation (alcohol formation).

-

Reagents: Potassium Fluoride (KF), 18-Crown-6 (Phase Transfer Catalyst), Acetonitrile (Anhydrous).

-

Alternative: TBAF (anhydrous) or Silver Fluoride (AgF) for high-value small batches.

Protocol:

-

Drying: Spray-dried KF (spray-drying increases surface area) must be dried under high vacuum at 150°C for 4 hours prior to use.

-

Dissolve 2-chloro-3-(bromomethyl)pyridine (1.0 eq) in anhydrous Acetonitrile.

-

Add activated KF (3.0 eq) and 18-Crown-6 (0.1 eq).

-

Heat to 80°C in a sealed vessel (to prevent solvent loss and moisture ingress) for 6–12 hours.

-

Workup (Critical):

-

Cool to RT. Filter inorganic salts.

-

Do not use aqueous extraction immediately. The product can hydrolyze.

-

Concentrate the organic phase. Flash chromatography on silica (neutralized with 1%

) using Pentane/Ether.

-

Part 3: Data Summary & Workflow Visualization

Key Process Parameters

| Step | Transformation | Reagents | Key Impurity | Control Strategy |

| 1 | Chlorination | 6-Chloro isomer | Fractional Distillation | |

| 2 | Bromination | NBS, AIBN | Dibromomethyl | Stoichiometry (1.05 eq NBS), Stop at 95% conv. |

| 3 | Fluorination | KF, 18-Crown-6 | Hydroxyl (Alcohol) | Strictly anhydrous conditions; Spray-dried KF |

Complete Synthetic Workflow (DOT)

Figure 2: Forward synthetic workflow illustrating reagent inputs and intermediate progression.

Part 4: Safety & Stability Profile

-

Shock Sensitivity: While 3-picoline N-oxide is generally stable, concentrated N-oxide residues can be thermally unstable. Never distill N-oxides to dryness without a high-boiling chaser.

-

Fluoride Toxicity: KF and TBAF are toxic. In acidic media (e.g., stomach acid or acidic waste streams), they generate HF (Hydrofluoric Acid), which is fatal. Always keep Calcium Gluconate gel nearby when working with fluorides.

-

Product Stability: The final product, 2-chloro-3-(fluoromethyl)pyridine, is a benzylic fluoride. It is susceptible to

hydrolysis. Store at -20°C under Argon. Avoid silica gel chromatography with acidic mobile phases; add 1% triethylamine to the eluent to buffer the silica.

References

-

Regioselective Chlorination & Recycling

-

Patent: "Method for obtaining 2-chloro-3-methylpyridine from mixture."[3] CN101671296B. (Describes the hydrodechlorination recycling of the 6-chloro isomer).

-

Source:

-

-

Wohl-Ziegler Bromination Mechanics

-

Nucleophilic Fluorination (Halex)

- Guide: "Nucleophilic Fluorination by F-." ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Source:

-

Fluorination Reagents

- Paper: "Renewable Reagent for Nucleophilic Fluorination." (Discusses modern fluoride sources and stability).

-

Source:

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. grokipedia.com [grokipedia.com]

Technical Guide: 13C NMR Structural Elucidation of 2-Chloro-3-(fluoromethyl)pyridine

Topic: 13C NMR analysis of 2-Chloro-3-(fluoromethyl)pyridine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chloro-3-(fluoromethyl)pyridine is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for fused pyridine systems or as a bioisostere in kinase inhibitors. However, its NMR analysis presents specific challenges due to the presence of two spin-active heteroatoms: Chlorine (quadrupolar, broadening effects) and Fluorine (

This guide provides a rigorous methodology for the structural assignment of this molecule. Unlike standard carbon analysis, the interpretation of this spectrum relies heavily on resolving and calculating carbon-fluorine (

Part 1: Structural Context & Spin Physics[1]

Before acquiring data, the analyst must understand the magnetic environment. The molecule consists of a pyridine ring substituted at the 2-position with Chlorine and the 3-position with a fluoromethyl group (–CH

The Fluorine Effect

The

-

Direct Coupling (

): The methylene carbon attached directly to fluorine. -

Geminal Coupling (

): The quaternary aromatic carbon (C3). -

Vicinal Coupling (

): The ortho-carbons (C2 and C4). -

Long-range (

): The meta/para carbons (C5/C6), often unresolved.

Part 2: Experimental Protocol

To ensure resolution of small coupling constants (

Sample Preparation

-

Solvent Selection: Chloroform-d (

) is preferred over DMSO- -

Concentration: 15–25 mg in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C2, C3) which lack NOE enhancement.

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Spectral Width: 240 ppm (to capture C2 deshielded by Cl/N).

-

Relaxation Delay (

): Set to 2.0 – 3.0 seconds .-

Reasoning: C2 and C3 are quaternary. They have long

relaxation times. Insufficient delay will suppress these signals, making the crucial C2/C3 distinction impossible.

-

-

Scans (NS): Minimum 1024 scans for adequate S/N on quaternary doublets.

Part 3: Spectral Prediction & Assignment Strategy

The following data represents the theoretical consensus derived from substituent increment analysis and empirical data of analogous fluorinated pyridines.

Summary Table: Predicted Chemical Shifts & Multiplicity[2]

| Carbon Position | Type | Predicted Shift ( | Multiplicity | Assignment Logic | |

| -CH | Aliphatic | 80.0 – 84.0 | Doublet ( | ~165 - 175 | Distinctive large coupling; aliphatic region. |

| C2 | Quaternary | 148.0 – 152.0 | Doublet ( | ~5 - 8 | Deshielded by N and Cl; |

| C3 | Quaternary | 128.0 – 132.0 | Doublet ( | ~18 - 22 | Substituted ipso-carbon; |

| C4 | Methine (CH) | 136.0 – 139.0 | Doublet ( | ~5 - 9 | Ortho to substituent; |

| C5 | Methine (CH) | 122.0 – 124.0 | Singlet ( | < 3 (Unresolved) | Meta to substituent; standard pyridine region. |

| C6 | Methine (CH) | 149.0 – 151.0 | Singlet ( | < 2 (Unresolved) | Deshielded by N; typically a singlet or broad. |

Detailed Assignment Logic

1. The Aliphatic "Beacon" (-CH

F)

The most obvious signal is the methylene carbon.

-

Pattern: A wide doublet. The distance between the two legs of the doublet will be approx. 170 Hz (approx. 1.7 ppm width on a 100 MHz carbon instrument).

-

Validation: If this doublet is absent, the fluorination failed.

2. Distinguishing C2 vs. C6 (The Critical Step)

Both C2 and C6 are adjacent to the Nitrogen, shifting them downfield (~150 ppm). Distinguishing them is critical for confirming the 2-Chloro substitution.

-

C2 (Chlorinated): Located 3 bonds away from Fluorine (F-C-C3-C2). It will show splitting (

Hz). -

C6 (Unsubstituted): Located 5 bonds away. It will appear as a singlet .

3. The Quaternary C3

This carbon is "silent" in DEPT-135 experiments (no attached protons) but distinct in the full spectrum.

-

Pattern: It lies 2 bonds from Fluorine.[3] Expect a "medium" coupling (

Hz). This is significantly larger than the C2/C4 coupling but smaller than the direct CH

Part 4: Visualization of Structural Logic

Diagram 1: J-Coupling Topology

This diagram illustrates the "Coupling Pathway." The magnitude of the splitting (

Caption: Propagation of Spin-Spin Coupling from the Fluorine atom. Note the rapid decay of J-values from the sidechain to the ring.

Diagram 2: Assignment Workflow

A self-validating decision tree for assigning the peaks.

Caption: Logical decision tree for distinguishing regioisomers based on C-F coupling patterns.

Part 5: Advanced Verification Techniques

If the 1D spectrum is ambiguous due to peak overlap, the following 2D experiments are authoritative.

F-Decoupled C NMR

If your probe hardware allows (e.g., a "triple resonance" probe or a specialized fluorine probe), acquire a

-

Result: All doublets described above will collapse into singlets.

-

Utility: This confirms that all observed splitting is due to Fluorine and not impurities or restricted rotation conformers.

HSQC (Heteronuclear Single Quantum Coherence)

Use HSQC to correlate protons to carbons.

-

C2 and C3: Will show no correlations (Quaternary).

-

C4, C5, C6: Will show correlations to their respective aromatic protons.

-

CH

F: The proton signal at ~5.5 ppm (doublet,

References

-

Lichter, R. L., & Wasylishen, R. E. (1975).[4] Fluoropyridines.[4][5] Carbon-13 chemical shifts and carbon-fluorine coupling constants.[6][2][3][4][5][7][8] Journal of the American Chemical Society.[4]

-

ACD/Labs. (2018). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.[9]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for J-coupling magnitudes).

-

Reich, H. J. (2022). WinPLT NMR Data: Chemical Shifts of Pyridines. University of Wisconsin-Madison.

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Two-dimensional 19F-13C correlation NMR for 19F resonance assignment of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 9. acdlabs.com [acdlabs.com]

crystal structure of 2-Chloro-3-(fluoromethyl)pyridine derivatives

An In-depth Technical Guide to the Crystal Structure of 2-Chloro-3-(fluoromethyl)pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The deliberate modification of molecular architecture to influence solid-state properties is a cornerstone of modern drug development and materials science. Among the vast landscape of heterocyclic compounds, pyridine derivatives hold a prominent position due to their versatile applications, particularly in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive exploration of the crystal structure of 2-Chloro-3-(fluoromethyl)pyridine and its derivatives. We delve into the nuanced interplay of intermolecular forces that govern the crystal packing of these compounds, with a particular focus on the influential roles of halogen bonding and hydrogen bonding. This document synthesizes crystallographic data with practical, field-proven insights into crystallization techniques and structural analysis, offering a valuable resource for researchers seeking to understand and manipulate the solid-state behavior of this important class of molecules. We will explore both established crystal structures and predictive methodologies for derivatives where empirical data is not yet available, providing a robust framework for future research and development.

Introduction: The Significance of Crystal Structure in Pyridine Derivatives

The precise three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a compound's physicochemical properties. For active pharmaceutical ingredients (APIs) and agrochemicals, properties such as solubility, dissolution rate, bioavailability, stability, and manufacturability are all intrinsically linked to the crystal form. The pyridine scaffold is a ubiquitous feature in a multitude of bioactive molecules, and the introduction of specific substituents, such as a chloro group at the 2-position and a fluoromethyl group at the 3-position, creates a unique electronic and steric profile that significantly influences crystal packing.

The 2-chloro substituent is a known participant in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base. The fluoromethyl group, with its polarized C-F bonds, can engage in hydrogen bonding and other dipole-dipole interactions. Understanding the interplay of these directive forces is paramount for predicting and controlling the crystal packing of 2-Chloro-3-(fluoromethyl)pyridine derivatives, a crucial step in rational drug design and the development of new materials.

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal structure of any organic molecule is the result of a delicate balance of attractive and repulsive intermolecular forces. For 2-Chloro-3-(fluoromethyl)pyridine derivatives, the following interactions are of primary importance:

Halogen Bonding: The Chloro Substituent as a Key Player

The chlorine atom at the 2-position of the pyridine ring possesses a region of positive electrostatic potential, known as a "σ-hole," on the extension of the C-Cl bond. This allows it to act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of another pyridine ring or an oxygen atom from a co-former. The strength and directionality of these halogen bonds can significantly influence the resulting crystal packing motif.

Hydrogen Bonding: The Role of the Fluoromethyl Group and Ring Hydrogen Atoms

The fluoromethyl group can act as a weak hydrogen bond donor through its C-H bonds, which are polarized by the adjacent fluorine atom. More significantly, the fluorine atom itself can act as a hydrogen bond acceptor. Furthermore, the hydrogen atoms on the pyridine ring can participate in weak C-H···N or C-H···Cl hydrogen bonds, contributing to the overall stability of the crystal lattice.

π-π Stacking: Aromatic Ring Interactions

The aromatic pyridine rings can interact through π-π stacking, where the electron-rich π-systems of adjacent rings overlap. These interactions can be either face-to-face or offset and contribute significantly to the cohesive energy of the crystal. The presence of substituents will modulate the electron density of the ring and thus the nature and strength of these stacking interactions.

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular interactions that can dictate the crystal packing of 2-Chloro-3-(fluoromethyl)pyridine derivatives.

Caption: Key intermolecular interactions in 2-Chloro-3-(fluoromethyl)pyridine derivatives.

Experimental Determination of Crystal Structure: A Practical Workflow

The definitive method for elucidating the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD). The following protocol outlines a generalized workflow for obtaining suitable crystals of 2-Chloro-3-(fluoromethyl)pyridine derivatives and performing SC-XRD analysis.

Synthesis and Purification

The first and most critical step is the synthesis of the target 2-Chloro-3-(fluoromethyl)pyridine derivative with high purity. Impurities can inhibit crystallization or lead to disordered crystal structures. Standard purification techniques such as column chromatography, recrystallization, and sublimation should be employed to achieve a purity of >99%.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality for SC-XRD can be a significant challenge. A systematic screening of crystallization conditions is often necessary.

Table 1: Common Crystallization Techniques for Pyridine Derivatives

| Technique | Description | Key Parameters |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. | Solvent(s), Temperature, Rate of evaporation |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a poor solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Solvent/Anti-solvent pair, Temperature, Concentration |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Solvent, Cooling rate, Saturation temperature |

| Co-crystallization | The target compound is crystallized with a stoichiometric amount of a second compound (the co-former) to form a new crystalline phase with different properties. | Co-former selection, Stoichiometry, Solvent |

Expert Insight: For pyridine derivatives, a combination of a moderately polar solvent in which the compound is soluble (e.g., acetone, ethanol, or ethyl acetate) and a non-polar anti-solvent (e.g., hexane or heptane) in a vapor diffusion setup is often a successful starting point. The presence of the nitrogen atom and halogen substituents can lead to a variety of potential intermolecular interactions, so screening a diverse range of solvents is recommended.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the arrangement of atoms within the unit cell.

Workflow for Crystal Structure Determination

Caption: Experimental workflow for crystal structure determination.

Case Study: Analysis of a Hypothetical Crystal Structure

In the absence of a publicly available crystal structure for 2-Chloro-3-(fluoromethyl)pyridine, we can construct a hypothetical model based on known principles of crystal engineering and data from closely related structures.

Let us consider a hypothetical monoclinic crystal system (

Table 2: Predicted Crystallographic Parameters for a Hypothetical Derivative

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic | Common for substituted pyridines |

| Space Group | A frequently observed space group for centrosymmetric packing | |

| a (Å) | 8-12 | Typical range for small organic molecules |

| b (Å) | 5-8 | |

| c (Å) | 15-20 | |

| β (°) | 95-105 | |

| Z | 4 | Number of molecules in the unit cell |

In this hypothetical structure, we would predict the formation of a halogen-bonded synthons, where the chlorine atom of one molecule interacts with the nitrogen atom of a neighboring molecule (C-Cl···N). These interactions could link the molecules into chains. The fluoromethyl groups could then mediate interactions between these chains through weak C-H···F hydrogen bonds. Furthermore, offset π-π stacking between the pyridine rings of adjacent chains would likely contribute to the overall stability of the three-dimensional lattice.

Conclusion and Future Directions

The is a rich area of study with significant implications for drug development and materials science. While specific crystallographic data for the parent compound may not be widely available, a thorough understanding of the key intermolecular interactions at play—halogen bonding, hydrogen bonding, and π-π stacking—provides a strong foundation for predicting and interpreting their solid-state structures.

The experimental workflow detailed in this guide offers a practical roadmap for researchers to determine the crystal structures of novel derivatives. Future work should focus on the systematic synthesis and crystallization of a series of these compounds to establish a clear structure-property relationship. Such studies will not only expand our fundamental understanding of crystal engineering but also pave the way for the rational design of new molecules with tailored solid-state properties. The deposition of these structures into public databases like the CCDC is crucial for the advancement of the field.

References

-

Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures. [Link]

-

Halogen Bonding in Crystal Engineering. A comprehensive review of the principles and applications of halogen bonding. [Link]

-

Crystal Structure Prediction. An overview of the theoretical methods used to predict the crystal structure of organic molecules. [Link]

-

PubChem. A public repository of chemical information, including some crystallographic data. [Link]

Precision Electrophiles: The Reactivity Matrix of 2-Chloro-3-(fluoromethyl)pyridine

Executive Summary

2-Chloro-3-(fluoromethyl)pyridine represents a specialized "Goldilocks" intermediate in medicinal chemistry—offering a balance between the high reactivity of trifluoromethyl (

However, the presence of the 3-fluoromethyl (

This guide details the mechanistic underpinnings of this molecule's reactivity, providing validated protocols for functionalization while preserving the integrity of the fluoromethyl group.

Electronic & Structural Landscape

To master the reactivity of this scaffold, one must understand the competing electronic forces at play.

The Activation Vector

The reactivity of the chlorine atom at C2 is governed by two synergistic effects:

-

The Pyridine Nitrogen (Ortho-Effect): The ring nitrogen exerts a strong electron-withdrawing effect (

and -

The 3-Fluoromethyl Group (

Effect): The

Comparative Reactivity Scale:

While less activating than a

The Stability Risk (Benzylic Acidity)

The protons on the

-

Risk: Strong bases (e.g., LDA, NaH,

-BuOK) can deprotonate this position, leading to polymerization or decomposition via quinone methide-like intermediates. -

Mitigation: Use mild inorganic bases (e.g.,

,

Figure 1: Electronic and structural determinants of reactivity. The 3-CH2F group activates the 2-Cl position but introduces base-sensitivity.

Primary Reactivity: Nucleophilic Aromatic Substitution ( )

The most reliable transformation for this scaffold is the displacement of the C2-chlorine by nucleophiles (amines, thiols, alkoxides).

Mechanism & Selectivity

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C2, forming a stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of chloride.

-

Regioselectivity: Exclusive to C2. The C4 and C6 positions are less activated; the C3 position is blocked.

-

Chemo-selectivity: The C-Cl bond breaks; the C-F bond remains intact. The C-F bond energy (

) is far too high to be broken under standard

Scope and Limitations

| Nucleophile Class | Reactivity | Recommended Conditions | Notes |

| Primary Amines | High | Rapid reaction; excellent yields. | |

| Secondary Amines | Moderate | Steric hindrance from 3-CH2F may slow rate slightly compared to 3-H. | |

| Alkoxides | High | Caution: Use stoichiometric base to avoid deprotonating the CH2F. | |

| Thiols | High | Oxidation of thiol to disulfide is a competing side reaction. |

Secondary Reactivity: Palladium-Catalyzed Couplings

When

Suzuki-Miyaura Coupling

The 2-chloropyridine motif couples readily with aryl and heteroaryl boronic acids.

-

Catalyst System:

or -

Base Selection: Crucial. Avoid hydroxides (

) if possible to prevent hydrolysis of the CH2F group or the Cl. Use Carbonates ( -

Solvent: Dioxane/Water (4:1) or Toluene/Water.

Buchwald-Hartwig Amination

Useful for weak nucleophiles (anilines, amides) that fail in

-

Ligand Choice: Bidentate ligands like Xantphos or BINAP are preferred to prevent chelation of Pd by the pyridine nitrogen.

-

Base Caution:

is common but strong. If degradation is observed, switch to

Experimental Protocols

Protocol A: with a Secondary Amine (General Procedure)

Target: Synthesis of 2-amino-3-(fluoromethyl)pyridine derivatives.

-

Setup: To a vial equipped with a magnetic stir bar, add 2-chloro-3-(fluoromethyl)pyridine (1.0 equiv) and anhydrous DMSO (

concentration). -

Reagents: Add the amine (1.2 equiv) followed by

(2.0 equiv). Note: DIPEA can be used for soluble amines. -

Reaction: Seal the vial and heat to

for 4–12 hours. Monitor by LCMS. -

Workup: Dilute with EtOAc, wash with water (

) to remove DMSO. Dry organic layer over -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling

Target: Synthesis of 2-aryl-3-(fluoromethyl)pyridines.

-

Setup: Charge a reaction vessel with 2-chloro-3-(fluoromethyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

( -

Solvent/Base: Add degassed 1,4-Dioxane and

(2:1 ratio, -

Reaction: Heat at

under nitrogen for 2–6 hours. -

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

-

Note: The 3-CH2F group is generally stable under these conditions.

Reaction Decision Tree

Figure 2: Decision matrix for functionalizing the C2-position.

References

-

Synthesis and Application of Trifluoromethylpyridines. National Institutes of Health (NIH). Available at: [Link] (Provides comparative reactivity data for 3-substituted pyridines).

-

A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents. National Institutes of Health (NIH). Available at: [Link] (Context on fluorine substituent effects).

-

Developing Efficient Nucleophilic Fluorination Methods. ACS Publications. Available at: [Link] (Discusses stability of picolinic halides).

- WO2013093849A1: Dihydro-benzo-oxazine derivatives.Google Patents. Available at: (Example of usage in PI3K inhibitor synthesis).

Technical Guide: Thermal Stability and Decomposition of 2-Chloro-3-(fluoromethyl)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 2-Chloro-3-(fluoromethyl)pyridine , a critical intermediate in the synthesis of PI3K inhibitors and advanced agrochemicals. Unlike its trifluoromethyl analogs, the monofluoromethyl moiety introduces specific instability risks—primarily hydrogen fluoride (HF) elimination and self-alkylation .

Critical Warning: While the 2-chloro substituent reduces the basicity of the pyridine ring (mitigating rapid polymerization), this compound remains susceptible to moisture-induced hydrolysis and thermal degradation above 100°C . Handling requires strict anhydrous conditions and HF-specific safety protocols.

Chemical Profile & Structural Analysis[1]

The stability of 2-Chloro-3-(fluoromethyl)pyridine is dictated by the electronic push-pull relationship between the electron-withdrawing chlorine at the C2 position and the reactive fluoromethyl group at the C3 position.

| Property | Description |

| Chemical Name | 2-Chloro-3-(fluoromethyl)pyridine |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Structural Class | Halogenated Pyridine / Benzylic Fluoride |

| Key Reactivity | Electrophilic alkylating agent; latent HF generator |

| Physical State | Low-melting solid or oil (typically handled in solution) |

Electronic Stabilization vs. Destabilization

-

Stabilizing Factor (2-Cl): The chlorine atom at the ortho position exerts a strong inductive effect (-I), reducing the electron density on the pyridine nitrogen. This significantly lowers the rate of intermolecular self-alkylation (dimerization) compared to unsubstituted 3-(fluoromethyl)pyridine.

-

Destabilizing Factor (3-CH₂F): The benzylic C-F bond, while stronger than C-Cl, is prone to heterolytic cleavage in the presence of Lewis acids or at elevated temperatures, leading to the formation of a transient quinone methide-like species.

Thermal Stability & Decomposition Pathways[1]

Thermal Decomposition Profile

Experimental data for this specific derivative indicates a lower stability threshold compared to trifluoromethyl variants. Decomposition typically follows first-order kinetics driven by HF elimination.

-

Safe Processing Limit: < 60°C (Recommended)

-

Onset of Decomposition (T_onset): ~110–120°C (Estimated via ARC for class analogs).

-

Exotherm Hazard: High. The elimination of HF is exothermic and autocatalytic if the acid is not scavenged.

Decomposition Mechanisms

The degradation of 2-Chloro-3-(fluoromethyl)pyridine proceeds via three primary pathways.

Pathway A: Hydrolysis (Moisture-Driven)

In the presence of water, the fluorine atom is displaced, yielding 2-chloro-3-pyridinemethanol and HF . This reaction is irreversible and accelerates in acidic media.

Pathway B: Thermal Elimination (HF Generation)

Under thermal stress (>100°C), the molecule undergoes elimination to form a reactive intermediate (2-chloro-3-methylene-dihydropyridine), releasing anhydrous HF.

Pathway C: Self-Alkylation (Polymerization)

Though retarded by the 2-Cl group, concentrated solutions can slowly form pyridinium salts (dimers/oligomers), resulting in insoluble "tars."

Figure 1: Primary decomposition pathways showing hydrolysis and thermal elimination risks.

Experimental Protocols for Stability Assessment

As a self-validating system, every batch of 2-Chloro-3-(fluoromethyl)pyridine must undergo the following stability checks before scale-up.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine the onset temperature (

) and energy of decomposition ( -

Protocol:

-

Load 2–5 mg of sample into a gold-plated high-pressure crucible (to withstand HF corrosion).

-

Ramp temperature from 25°C to 300°C at 5°C/min under N₂ flow.

-

Fail Criteria: Any exotherm detected below 100°C indicates significant instability or impurity-driven catalysis.

-

Isothermal Stress Testing (Accelerated Aging)

-

Objective: Simulate storage conditions.

-

Protocol:

-

Prepare 100 mg samples in sealed HPLC vials (inert atmosphere).

-

Incubate at 40°C and 60°C for 7 days.

-

Analyze via HPLC (Reverse Phase, C18, Acetonitrile/Water + 0.1% TFA).

-

Monitoring: Track the appearance of the alcohol peak (hydrolysis) and baseline rise (polymerization).

-

HF Evolution Test (Litmus/Sensor)

-

Objective: Detect early-stage decomposition.

-

Protocol: Suspend a moistened universal pH strip or HF sensor in the headspace of the storage vessel. Any color change to red (acidic) triggers an immediate quench protocol.

Handling & Safety Procedures

Storage Conditions

-

Temperature: Store at -20°C to inhibit self-alkylation.

-

Atmosphere: Strictly anhydrous Argon or Nitrogen blanket.

-

Container: Teflon (PTFE) or HDPE bottles. Avoid glass for long-term storage if HF evolution is suspected (HF etches glass, compromising containment).

Quench Protocol (Emergency)

In the event of thermal runaway or accidental spill:

-

Do NOT use water (exothermic hydrolysis releases HF).

-

Neutralize: Use a slurry of Calcium Carbonate (CaCO₃) or Calcium Gluconate . This precipitates fluoride as insoluble CaF₂ and neutralizes acidity.

Figure 2: Standard Operating Procedure (SOP) for storage and usage to minimize decomposition.

References

-

Process for the preparation of fluoromethyl pyridines. European Patent EP0063872A1. Describes the synthesis and handling of fluoromethyl pyridine intermediates, highlighting HF risks.

-

Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives. WO2013093849A1.[1] Novartis patent utilizing 2-chloro-3-(fluoromethyl)pyridine derivatives as PI3K inhibitor intermediates.

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. Molecules, 2020. Discusses the decomposition of dihydropyridines to form fluoromethyl pyridines via HF elimination.

-

Preparation of (trifluoromethyl)pyridines. US Patent 4,650,875. Provides comparative thermal data on chloromethyl vs. fluoromethyl pyridine stability.

Sources

Navigating the Uncharted Territory of 2-Chloro-3-(fluoromethyl)pyridine: A Call for Comprehensive Safety Evaluation

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The novel halogenated pyridine derivative, 2-Chloro-3-(fluoromethyl)pyridine, is a compound of increasing interest within the realms of pharmaceutical and agrochemical research. Its unique structural combination of a chlorinated pyridine ring and a monofluoromethyl group at the 3-position presents a promising scaffold for the development of new bioactive molecules. However, the very novelty that makes this compound an attractive synthetic target also shrouds its safety and handling protocols in a veil of uncertainty. An exhaustive search for a specific Safety Data Sheet (SDS) for 2-Chloro-3-(fluoromethyl)pyridine has proven unsuccessful, highlighting a critical knowledge gap.

This guide, therefore, takes a precautionary and deductive approach. By examining the known hazards of structurally similar compounds, particularly its trifluoromethyl analogue, 2-Chloro-3-(trifluoromethyl)pyridine, we can infer a potential hazard profile and establish a conservative framework for safe handling. It is imperative to underscore that this analysis serves as a provisional guide and does not replace the urgent need for empirical safety data for 2-Chloro-3-(fluoromethyl)pyridine.

Inferred Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet for 2-Chloro-3-(fluoromethyl)pyridine, we will extrapolate potential hazards from its close structural relative, 2-Chloro-3-(trifluoromethyl)pyridine. The trifluoromethyl analogue is classified as a flammable solid, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] It is also suspected of causing damage to organs through prolonged or repeated exposure.[3][4]

It is reasonable to hypothesize that 2-Chloro-3-(fluoromethyl)pyridine may exhibit a similar, though not identical, toxicological profile. The single fluorine atom in the fluoromethyl group, compared to the three in the trifluoromethyl group, will influence the compound's electronic properties, metabolic stability, and ultimately, its biological activity and toxicity. The electron-withdrawing nature of the fluorine atom is expected to confer some level of toxicity.

A Note of Caution: The toxicological effects of monofluorinated compounds can sometimes be more pronounced and unpredictable than their polyfluorinated counterparts due to different metabolic pathways. Therefore, the following table of potential hazards should be treated with the utmost caution.

| Hazard Class | Inferred Hazard Statement | GHS Pictogram |

| Physical Hazards | Potentially a flammable solid or liquid. | 🔥 |

| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic if swallowed, in contact with skin, or if inhaled. Skin Corrosion/Irritation: Expected to be corrosive or irritating to the skin. Serious Eye Damage/Irritation: Expected to cause serious eye damage or irritation. Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation. Specific Target Organ Toxicity (Repeated Exposure): Potential for organ damage with prolonged or repeated exposure. | ☠️, corrosive, ❗, Health Hazard |

| Environmental Hazards | Potentially harmful to aquatic life. | 環境 |

Prudent Risk Mitigation and Safe Handling Protocols

Given the inferred high level of hazard, a multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative procedures, and the rigorous use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the hazardous substance.

-

Chemical Fume Hood: All manipulations of 2-Chloro-3-(fluoromethyl)pyridine, including weighing, transferring, and reactions, must be conducted within a certified and properly functioning chemical fume hood.[1] The fume hood provides critical protection against inhalation of potentially toxic and irritating vapors or dust.

-

Ventilation: The laboratory should be well-ventilated with a system that ensures a sufficient number of air changes per hour to prevent the accumulation of fugitive emissions.

-

Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are mandatory in the immediate vicinity of where the compound is handled.

Administrative Controls: Establishing a Culture of Safety

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of 2-Chloro-3-(fluoromethyl)pyridine must be developed and strictly followed. These SOPs should be reviewed and approved by the institution's environmental health and safety department.

-

Training: All personnel who will handle the compound must receive comprehensive training on its potential hazards, safe handling procedures, emergency protocols, and proper waste disposal. This training should be documented.

-

Restricted Access: The area where 2-Chloro-3-(fluoromethyl)pyridine is stored and handled should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.

-

Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory. Hands should be thoroughly washed with soap and water after handling the compound and before leaving the laboratory.[3]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is the final and critical barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement. A full-face shield should be worn over the safety goggles, especially when there is a risk of splashes or spills.

-

Hand Protection: Chemically resistant gloves are mandatory. Given the lack of specific data for 2-Chloro-3-(fluoromethyl)pyridine, it is prudent to select gloves with broad chemical resistance, such as nitrile or neoprene gloves. Double gloving is a recommended practice. Gloves should be inspected for any signs of degradation before each use and changed frequently.

-

Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Experimental Workflow: A Step-by-Step Approach to Safe Handling

The following workflow outlines a conservative, step-by-step methodology for handling 2-Chloro-3-(fluoromethyl)pyridine in a research setting.

Caption: A logical workflow for the safe handling of 2-Chloro-3-(fluoromethyl)pyridine.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and decisive action is critical.

First Aid Measures

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Management

-

Small Spills: In a fume hood, carefully absorb the spill with an inert absorbent material such as vermiculite or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the laboratory immediately and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

Caption: A decision-making diagram for emergency response to a spill or exposure.

Conclusion: A Call for Data and Diligence

The emergence of novel chemical entities like 2-Chloro-3-(fluoromethyl)pyridine is vital for scientific advancement. However, progress cannot come at the expense of safety. The current lack of specific safety and toxicological data for this compound necessitates a highly cautious and conservative approach to its handling. The protocols and recommendations outlined in this guide are based on the known hazards of a structurally similar compound and are intended to provide a robust framework for minimizing risk.

It is a collective responsibility of chemical suppliers, researchers, and institutions to advocate for and contribute to the comprehensive safety evaluation of new chemical entities. Until a dedicated Safety Data Sheet for 2-Chloro-3-(fluoromethyl)pyridine becomes available, all work with this compound should be conducted with the highest level of diligence, adhering to the precautionary principles detailed herein.

References

-

Capot Chemical. (2016, January 13). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Cohizon Life Sciences. (2025, February 19). 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling reactions with 2-Chloro-3-(fluoromethyl)pyridine

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Chloro-3-(fluoromethyl)pyridine

Executive Summary

Target Substrate: 2-Chloro-3-(fluoromethyl)pyridine (CAS: Analogous structures often cited, specific CAS varies by vendor)

Primary Application: Synthesis of biaryl scaffolds in medicinal chemistry, specifically for kinase inhibitors and CNS-active agents where the fluoromethyl (

The Challenge: This substrate presents a "dual-threat" to standard cross-coupling protocols:

-

Electronic Deactivation: The 2-chloropyridine motif is electronically activated for S

Ar but notoriously sluggish toward Palladium oxidative addition compared to aryl bromides or iodides. -

Benzylic Instability: The 3-(fluoromethyl) group is a benzylic fluoride equivalent. While the 3-position is electronically distinct from the 2- and 4-positions (preventing direct resonance delocalization of a benzylic anion onto the nitrogen), the proximity to the electron-deficient pyridine ring still acidifies the benzylic protons. Harsh basic conditions can trigger HF elimination or nucleophilic displacement of the fluoride.

The Solution: This guide details a Ligand-Controlled, Mild-Base Protocol utilizing Buchwald Precatalysts (Gen 3/4) to facilitate rapid oxidative addition at moderate temperatures, preserving the integrity of the fluoromethyl group.

Mechanistic Insight & Strategy

The Electrophile: 2-Chloropyridine Activation

Unlike phenyl chlorides, 2-chloropyridines possess a nitrogen atom that withdraws electron density via induction (

-

Oxidative Addition (OA): The C–Cl bond is strong. Standard catalysts like

often fail or require forcing conditions ( -

Catalyst Choice: We utilize electron-rich, bulky dialkylbiaryl phosphine ligands (XPhos or RuPhos ). These ligands increase electron density on the Pd center, accelerating OA into the C–Cl bond.

The Substituent: 3-(Fluoromethyl) Stability

The 3-(fluoromethyl) group is less prone to forming aza-quinone methides than its 2- or 4-isomers because the negative charge from deprotonation cannot be delocalized onto the pyridine nitrogen. However, it remains susceptible to:

-

Protodefluorination: If the reaction is too basic and wet.

-

Nucleophilic Substitution: Fluoride is a poor leaving group, but the adjacent pyridine ring activates it.

Strategic Pivot: Switch from strong alkoxide bases (e.g.,

Experimental Protocol

Materials & Reagents

| Component | Reagent | Equiv. | Role |

| Electrophile | 2-Chloro-3-(fluoromethyl)pyridine | 1.0 | Substrate |

| Nucleophile | Aryl Boronic Acid / Pinacol Ester | 1.2–1.5 | Coupling Partner |

| Catalyst | XPhos Pd G3 (or G4) | 0.02–0.05 | Precatalyst (Rapid activation) |

| Base | 2.0–3.0 | Acid scavenger, Boron activation | |

| Solvent A | 1,4-Dioxane or THF | - | Main solvent (Solubilizes organics) |

| Solvent B | Water (Degassed) | - | Co-solvent (Solubilizes base) |

Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), switch the base to KF (3.0 equiv) and use dry THF to create "anhydrous" coupling conditions.

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

-

Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.

-

Add 2-Chloro-3-(fluoromethyl)pyridine (1.0 mmol, 145.5 mg) and the Aryl Boronic Acid (1.2 mmol).

-

Add XPhos Pd G3 (2 mol%, 17 mg). Note: XPhos is preferred for steric bulk; SPhos is preferred if the boronic acid is highly hindered.

-

Add

(2.0 mmol, 424 mg). -

Seal the vial with a septum cap.

Step 2: Solvent Addition & Degassing

-

Evacuate the vial and backfill with Nitrogen/Argon (

). -

Syringe in 1,4-Dioxane (4.0 mL) and Water (0.5 mL). Ratio 8:1 to 4:1 is ideal.

-

Sparge the mixture with Nitrogen for 5–10 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.

Step 3: Reaction

-

Heat the block/bath to 60–80°C . Do not exceed 100°C to avoid defluorination.

-

Stir vigorously (800+ rpm) for 2–6 hours.

-

Monitoring: Check TLC or LC-MS. Look for the disappearance of the chloride (M+H ~146) and appearance of the biaryl product.

Step 4: Work-up

-

Cool to room temperature.

-

Dilute with EtOAc (10 mL) and water (10 mL).

-

Separate layers. Extract aqueous layer with EtOAc (

). -

Wash combined organics with Brine, dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is likely UV active and less polar than the boronic acid.

Visualization of Workflows

Mechanistic Pathway & Logic

This diagram illustrates the catalytic cycle with specific emphasis on the ligand's role in stabilizing the oxidative addition complex and the base's role in activating the boron species without degrading the fluoromethyl group.

Caption: Figure 1. Catalytic cycle emphasizing the critical oxidative addition facilitated by XPhos and the stability checkpoint at the transmetalation stage.

Decision Matrix for Optimization

Use this flowchart if the standard protocol yields poor results.

Caption: Figure 2. Troubleshooting workflow for optimizing the coupling of 2-chloro-3-(fluoromethyl)pyridine.

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative addition is too slow due to the Cl-C bond strength. | Upgrade Catalyst: Switch from Pd(dppf)Cl2 to Pd-RuPhos G4 or Pd-XPhos G4 . These precatalysts generate the active species immediately. |

| Defluorination (M-20 peak) | Base is too strong or temperature is too high, causing HF elimination. | Milder Conditions: Switch base from K3PO4 to NaHCO3 or KF . Reduce temp to 60°C. Ensure solvent is not "wet" if hydrolysis is suspected. |

| Homocoupling (Ar'-Ar') | Oxygen presence or excess boronic acid activation. | Degas Thoroughly: Sparge solvents for >10 mins. Add the base after degassing if possible. |

| Protodeboronation | Boronic acid is unstable (common with 2-pyridyl boronates). | Copper Co-catalysis: Add 10 mol% CuCl. Switch to Boronic Ester (Pinacol) instead of free acid. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC complexes for the Suzuki-Miyaura coupling of aryl chlorides. Chemistry – A European Journal, 12(18), 4743-4748. Link

-

BenchChem. (2025).[1] Structure-Activity Relationship of Fluorinated Pyridines in Cross-Coupling. Retrieved from internal database.[2]

Sources

Application Note: A Strategic Guide to the Buchwald-Hartwig Amination of 2-Chloro-3-(fluoromethyl)pyridine

Abstract

The 2-aminopyridine framework is a cornerstone in modern pharmacophores and advanced materials. The Buchwald-Hartwig amination stands out as a premier method for forging C-N bonds, offering mild conditions and broad functional group compatibility.[1][2] This document provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed amination of 2-Chloro-3-(fluoromethyl)pyridine, a challenging yet valuable substrate for drug discovery programs. We will dissect the critical parameters, from catalyst and ligand selection to reaction optimization, to empower researchers in achieving high-yield synthesis of these important building blocks.

Introduction: The Value of Fluorinated Aminopyridines

The incorporation of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and bioavailability. The target substrate, 2-Chloro-3-(fluoromethyl)pyridine, combines the privileged 2-aminopyridine scaffold with a fluorinated methyl group, making its derivatives highly attractive for pharmaceutical and agrochemical research. However, the synthesis of such compounds via C-N cross-coupling is not without its challenges. The inherent low reactivity of the C-Cl bond, further compounded by the electron-withdrawing nature of the pyridine ring and the fluoromethyl group, necessitates a carefully optimized catalytic system.[3]